1-(4-bromobenzyl)-1H-pyrazol-4-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 4-aminopyrazole building block features a uniquely positioned bromobenzyl group enabling versatile Suzuki-Miyaura cross-coupling for focused kinase inhibitor library synthesis. Compared to chloro-analogs, the quantified ~0.3 cLogP difference allows systematic lipophilicity optimization for improved ADME profiles. The primary amine serves as a functionalization point for covalent warhead installation in targeted covalent inhibitor (TCI) design. Provided density and boiling point specifications enable cross-referenced quality assurance, ensuring batch-to-batch reproducibility critical for SAR studies.

Molecular Formula C10H10BrN3
Molecular Weight 252.11g/mol
CAS No. 1002651-92-4
Cat. No. B359174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-1H-pyrazol-4-amine
CAS1002651-92-4
Molecular FormulaC10H10BrN3
Molecular Weight252.11g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)N)Br
InChIInChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
InChIKeyIQHXEOSXACNBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: Defining the Baseline for 1-(4-Bromobenzyl)-1H-pyrazol-4-amine (CAS: 1002651-92-4) as a Chemical Tool


1-(4-bromobenzyl)-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole class . Its structure consists of a pyrazole core with an amine group at the 4-position and a 4-bromobenzyl substituent at the 1-position. This structural arrangement places it within a class of molecules widely utilized as versatile synthetic building blocks and key intermediates in medicinal chemistry and drug discovery research [1].

The Strategic Imperative: Why 1-(4-Bromobenzyl)-1H-pyrazol-4-amine Cannot Be Indiscriminately Replaced


In a chemical series, small structural modifications can drastically alter a molecule's properties, leading to different biological activities and synthetic utility. The 4-bromobenzyl group in this compound provides a distinct synthetic handle and influences lipophilicity compared to other benzyl-substituted pyrazoles [1]. This makes 1-(4-bromobenzyl)-1H-pyrazol-4-amine a specific and non-interchangeable intermediate, where the precise substitution pattern is critical for the success of a synthetic route or a structure-activity relationship (SAR) study. The following sections detail the specific, albeit limited, quantitative evidence supporting this assertion.

Quantitative Differentiation Guide: Verifiable Advantages of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine (CAS: 1002651-92-4)


Synthetic Utility: A Unique Halogen Handle for Downstream Functionalization

The presence of a bromine atom on the benzyl group provides a unique synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This is a key point of differentiation from its chlorobenzyl and unsubstituted benzyl analogs. While exact quantitative data for this specific compound is not available in primary literature, the established reactivity of aryl bromides in these reactions is a robust class-level inference. The bromine atom's reactivity is quantitatively superior to that of a chlorine atom and enables a wider range of coupling partners compared to a simple hydrogen atom [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Profile: A Computed Differentiator for ADME Optimization

The 4-bromobenzyl group imparts distinct lipophilicity to the molecule compared to other halogenated or unsubstituted benzyl analogs. This difference in lipophilicity (often measured as LogP) can be a critical factor in medicinal chemistry for modulating membrane permeability and metabolic stability [1]. The target compound has a computed LogP (cLogP) of approximately 2.2, whereas the 4-chlorobenzyl analog has a cLogP of around 1.9. This difference of 0.3 units can be significant in a SAR program, influencing bioavailability and off-target binding [2].

Medicinal Chemistry ADME Drug Design

Physical Properties: Baseline Data for Purity and Handling Assessment

For procurement decisions, the compound's physical properties are essential for assessing purity, handling, and storage requirements. The target compound has a reported density of 1.6 ± 0.1 g/cm³ and a boiling point of 427.1 ± 30.0 °C at 760 mmHg . These values can be used as a baseline for verifying the quality of a purchased batch against the stated specifications. For example, a vendor offering a product with a purity of 95% should provide a material consistent with these properties.

Analytical Chemistry Process Chemistry Quality Control

Defined Application Scenarios: Where 1-(4-Bromobenzyl)-1H-pyrazol-4-amine (CAS: 1002651-92-4) Delivers Scientific Value


Synthesis of Focused Kinase Inhibitor Libraries via Cross-Coupling

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors. The 4-aminopyrazole core is a well-established pharmacophore for targeting the ATP-binding pocket of kinases [1]. The bromobenzyl group serves as a versatile point for introducing molecular diversity through Suzuki-Miyaura cross-coupling reactions, enabling the rapid exploration of SAR around the solvent-exposed region of the kinase binding site . This application is directly supported by the compound's synthetic utility as a building block.

Exploration of Lipophilicity-Driven SAR in Lead Optimization

Medicinal chemists can use this compound to systematically study the impact of lipophilicity on ADME properties. The quantified cLogP difference of ~0.3 units compared to its chlorobenzyl analog makes it a valuable tool for fine-tuning membrane permeability and reducing off-target binding [1]. By comparing the in vitro and in vivo profiles of analogs derived from this and its chloro-analog, researchers can make data-driven decisions to balance potency and drug-like properties .

Use as a Key Intermediate in the Development of Targeted Covalent Inhibitors (TCIs)

The pyrazole core is a common scaffold for designing TCIs, which rely on a reactive warhead to form a covalent bond with a target protein's cysteine residue [1]. The primary amine group on this compound can be readily functionalized to install an acrylamide or other electrophilic warhead, while the bromobenzyl group allows for additional optimization of non-covalent binding interactions . This scenario is a direct extension of its established role as a versatile building block.

Quality Control and Batch-to-Batch Consistency Verification

During the procurement process for large-scale research, the provided physical property data (density, boiling point) serve as critical benchmarks for quality assurance [1]. These values can be cross-referenced with the analytical data provided by the supplier to ensure that the material meets the required specifications for reproducible research, thereby mitigating the risk of project delays or inconsistent results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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